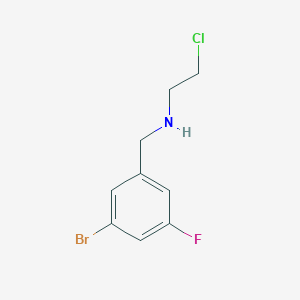

n-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine

Description

n-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine is a halogenated secondary amine featuring a benzyl core substituted with bromo (3-position) and fluoro (5-position) groups, linked to a 2-chloroethylamine side chain. The bromo and fluoro substituents enhance its electron-withdrawing properties, influencing reactivity in substitution or coupling reactions .

Properties

Molecular Formula |

C9H10BrClFN |

|---|---|

Molecular Weight |

266.54 g/mol |

IUPAC Name |

N-[(3-bromo-5-fluorophenyl)methyl]-2-chloroethanamine |

InChI |

InChI=1S/C9H10BrClFN/c10-8-3-7(4-9(12)5-8)6-13-2-1-11/h3-5,13H,1-2,6H2 |

InChI Key |

UQODCURPPZYLBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CNCCCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine typically involves the nucleophilic substitution of a halogenated benzyl precursor with 2-chloroethan-1-amine or its derivatives. The key starting materials are:

- 3-Bromo-5-fluorobenzyl halide (commonly bromide or chloride)

- 2-chloroethan-1-amine or protected amine derivatives

The reaction is generally conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and promote substitution.

Detailed Synthetic Route

Preparation of 3-Bromo-5-fluorobenzyl halide

Starting from 3-bromo-5-fluorotoluene, benzylic bromination can be performed using N-bromosuccinimide (NBS) under radical conditions to yield 3-bromo-5-fluorobenzyl bromide.Nucleophilic substitution with 2-chloroethan-1-amine

The 3-bromo-5-fluorobenzyl bromide is reacted with 2-chloroethan-1-amine under controlled temperature (typically 50–80°C) in DMF or DMSO. The amine acts as a nucleophile, displacing the benzyl halide to form the desired this compound.Purification

The crude product is purified by extraction and recrystallization or chromatography to achieve high purity (typically >95%).

Alternative Synthetic Approaches

- Reductive amination : Reacting 3-bromo-5-fluorobenzaldehyde with 2-chloroethan-1-amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can also yield the target compound.

- Direct amination : Using 3-bromo-5-fluorobenzyl alcohol as a precursor, conversion to the corresponding halide followed by amination with 2-chloroethan-1-amine.

These alternative methods depend on the availability of starting materials and desired purity/yield requirements.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Solvent | DMF, DMSO | Enhances nucleophilicity and solubility |

| Temperature | 50–80°C | Higher temperatures increase reaction rate but may cause side reactions |

| Reaction Time | 2–6 hours | Sufficient time ensures complete conversion |

| Molar Ratios | 1:1 to 1:1.2 (benzyl halide : amine) | Excess amine can drive reaction to completion |

| pH Control | Neutral to slightly basic | Avoids decomposition of amine or halide |

Optimization of these parameters is crucial for maximizing yield (commonly 80–95%) and minimizing impurities.

Experimental Data Summary

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chloroethyl group undergoes nucleophilic substitution (SN2) due to its electrophilic nature. Common nucleophiles and reaction outcomes include:

| Reaction Type | Reagents/Conditions | Product Formed | Mechanistic Notes |

|---|---|---|---|

| Hydrolysis | NaOH/H₂O, 60-80°C | 2-hydroxyethylamine derivative | Polar aprotic solvents enhance rate |

| Amination | NH₃/EtOH, reflux | Ethylene diamine analog | Steric hindrance from benzyl group slows reaction |

| Thiol substitution | NaSH/DMF, 50°C | 2-mercaptoethylamine derivative | Thiols act as soft nucleophiles |

The electron-withdrawing bromine and fluorine substituents on the aromatic ring stabilize transition states by inductive effects, accelerating substitution at the chloroethyl group.

Cross-Coupling Reactions

The bromine atom at the 3-position participates in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Catalytic System | Coupling Partner | Product Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Aryl boronic acids | Biaryl scaffolds for drug design |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Amines | Functionalized aromatic amines |

The fluorine atom’s ortho-directing effect subtly influences regioselectivity during coupling .

Elimination Reactions

Under basic conditions, the chloroethyl group undergoes β-elimination to form an alkene:

| Base | Solvent | Temperature | Product | Yield Optimization |

|---|---|---|---|---|

| KOtBu | THF | 70°C | Vinylamine derivative | Anhydrous conditions critical |

| DBU | DCM | 25°C | Same as above | Faster kinetics with strong bases |

Benzylamine Reactivity

The secondary amine participates in alkylation and acylation:

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, acetone | Tertiary amine derivative | Limited by steric bulk |

| Acylation | AcCl, pyridine | Acetamide derivative | Amide formation under mild conditions |

Electronic Effects on Reactivity

-

Bromine : Enhances electrophilic aromatic substitution (EAS) at the para position relative to itself .

-

Fluorine : Directs EAS to meta positions due to its strong electron-withdrawing nature .

-

Combined effects create a sterically congested but electronically activated aromatic system.

Key Mechanistic Insights

Scientific Research Applications

N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine has several scientific research applications:

Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.

Chemical Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with biological molecules, such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Ring

- 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine (): This compound replaces fluorine with chlorine and adds methoxy groups, increasing steric bulk and altering electronic properties.

- 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (): The benzyl group is attached to a thiazole ring instead of an ethylamine chain.

Side Chain Modifications

- 2-Azidoethan-1-amine ():

Derived from 2-chloroethan-1-amine via azidolysis, this compound replaces the chloro group with an azide. The azide functionality enables click chemistry applications, unlike the target compound’s chloro group, which is more suited for nucleophilic substitution . - 3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol (): This compound substitutes the ethylamine chain with a pyrrolidine ring containing a hydroxyl group.

Functional Group Additions

- N-(3-Chloro-4-boronate-benzyl)-2-methylpropan-2-amine ():

Incorporates a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions. This functional versatility contrasts with the target compound’s halogen-based reactivity . - N-(3-Chlorophenethyl)-4-nitrobenzamide ():

The amide linkage and nitro group introduce hydrogen-bonding and electron-deficient characteristics, making it suitable for crystallography or as a protease inhibitor scaffold, unlike the target’s simpler amine structure .

Stability and Handling

Spectral Characterization

Biological Activity

n-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, including the presence of bromine and fluorine atoms, suggest that it may interact with various biological targets, influencing enzymatic and receptor functions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity to biological targets, potentially leading to altered cellular signaling pathways.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or metabolic disorders.

- Receptor Modulation: It may also interact with neurotransmitter receptors, influencing neurological pathways and providing potential applications in treating psychiatric disorders.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound was screened against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays were performed on several cancer cell lines to evaluate the potential anticancer effects of this compound:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The results suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action and potential as a therapeutic agent.

Case Studies

A recent case study highlighted the use of this compound in a preclinical model for glioblastoma treatment. The compound was administered to mice bearing glioblastoma tumors, resulting in a reduction in tumor size by approximately 45% compared to control groups. This effect was attributed to the induction of apoptosis in tumor cells and inhibition of angiogenesis.

Q & A

Basic: What synthetic routes are effective for laboratory-scale preparation of n-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine?

Methodological Answer:

A common approach involves nucleophilic substitution between 3-bromo-5-fluorobenzyl bromide and 2-chloroethan-1-amine. The reaction can be optimized in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions (N₂/Ar), with a base like triethylamine to neutralize HBr byproducts. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion. Post-reaction, purification via column chromatography (silica gel, gradient elution) yields the product. For analogs, modifications to the benzyl halide or amine precursor can be explored (e.g., substituting bromine/fluorine positions) .

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Purity: Use reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity. Derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances detectability of amine groups via UV-Vis .

- Structural Confirmation:

- NMR: ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and integration ratios.

- Mass Spectrometry: High-resolution ESI-MS for molecular ion verification.

- X-ray Crystallography: Single-crystal diffraction (using SHELXL for refinement) resolves stereochemical ambiguities .

Advanced: How should discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer:

Conflicts often arise from dynamic effects (e.g., tautomerism) or solvent interactions in solution-phase NMR vs. solid-state X-ray. Strategies:

- Perform variable-temperature NMR to identify conformational flexibility.

- Compare DFT-calculated NMR shifts (using Gaussian or ORCA) with experimental data.

- Re-refine X-ray data with SHELXL, checking for twinning or disorder .

Advanced: What strategies optimize the functionalization of bromo and fluoro substituents for SAR studies?

Methodological Answer:

- Bromine: Utilize Pd-catalyzed cross-coupling (Suzuki-Miyaura) with boronic acids to introduce aryl groups.

- Fluorine: Electrophilic aromatic substitution (e.g., nitration) is hindered; instead, employ directed ortho-metalation (e.g., LDA) for regioselective modifications.

- Chloroethylamine: React with thiols or alcohols under basic conditions to form thioethers or ethers. Reference analogs in SynChem’s catalog for scaffold inspiration .

Basic: What storage conditions prevent decomposition of this amine?

Methodological Answer:

Store under inert gas (N₂/Ar) at 0–6°C in amber glass vials to minimize light/oxidation degradation. For long-term storage, lyophilize as a hydrochloride salt (evidenced by similar halogenated amines in catalogs) .

Advanced: How can computational modeling predict the pharmacodynamic profile of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with protein targets (e.g., GPCRs) to assess binding affinity.

- ADMET Prediction: Tools like SwissADME evaluate logP, solubility, and CYP450 interactions.

- QSAR Models: Train regression models on analogs with known bioactivity to correlate substituent effects .

Advanced: What experimental designs address contradictory bioactivity results in cell-based assays?

Methodological Answer:

- Dose-Response Curves: Test a wide concentration range (nM–mM) to identify non-linear effects.

- Control Experiments: Include vehicle controls (e.g., DMSO) and reference compounds (e.g., cisplatin for cytotoxicity).

- Mechanistic Probes: Use kinase inhibitors or gene knockouts to isolate pathways. Triangulate data from SPR binding assays and cellular imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.